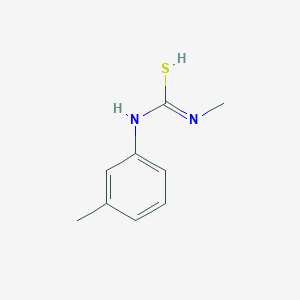
N'-methyl-N-(3-methylphenyl)carbamimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorobenzaldehyde . It is an organic compound with the molecular formula C7H5FO and a molecular weight of 124.11 g/mol . This compound is classified as an aldehyde and contains a fluorine atom attached to the benzene ring, which significantly influences its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Fluorobenzaldehyde can be synthesized through various methods. One common method involves the fluorination of benzaldehyde . This process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to introduce the fluorine atom into the benzene ring . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 3-Fluorobenzaldehyde may involve the direct fluorination of benzaldehyde using fluorine gas . This method requires stringent safety measures due to the highly reactive nature of fluorine gas. The reaction is conducted in a specialized reactor designed to handle the corrosive and hazardous nature of fluorine .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorobenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 3-Fluorobenzoic acid.
Reduction: 3-Fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mécanisme D'action
The mechanism of action of 3-Fluorobenzaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of the fluorine atom enhances its reactivity and influences its interaction with other molecules. In biological systems, it can act as an electrophile, reacting with nucleophiles such as amino acids and proteins, potentially leading to the formation of covalent bonds and altering biological activity .
Comparaison Avec Des Composés Similaires
3-Fluorobenzaldehyde can be compared with other fluorinated benzaldehydes, such as:
4-Fluorobenzaldehyde: Similar in structure but with the fluorine atom in the para position.
2-Fluorobenzaldehyde: Similar in structure but with the fluorine atom in the ortho position.
Uniqueness
The position of the fluorine atom in 3-Fluorobenzaldehyde (meta position) imparts unique chemical properties, such as different reactivity patterns and steric effects, compared to its ortho and para counterparts .
Propriétés
IUPAC Name |
N'-methyl-N-(3-methylphenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAZBJCORJAGMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=NC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














